![molecular formula C38H49Cl2N3O2Ru B6289986 Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr CAS No. 2097273-88-4](/img/structure/B6289986.png)
Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in olefin metathesis, a process that involves the redistribution of alkene fragments. This compound is characterized by its stability and efficiency, making it a valuable tool in both academic and industrial settings.
Safety and Hazards
The compound is not classified according to the Globally Harmonized System (GHS) . It’s recommended to handle it under inert gas . If it gets in the eyes, it should be rinsed cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at temperatures not exceeding 4°C . The contents should be stored under inert gas . In case of disposal, it should be done in accordance with local/regional/national/international regulations .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are often used in the development of new drugs due to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be influenced
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr typically involves the reaction of a ruthenium precursor with the appropriate ligands. The process can be summarized as follows:
Preparation of the Ruthenium Precursor: The ruthenium precursor, often ruthenium trichloride, is dissolved in a suitable solvent such as dichloromethane.
Ligand Addition: The ligands, including 1,3-di-i-propylphenylimidazolidin-2-ylidene and 2-[(ethoxy-2-oxoethylidene)amino]benzylidene, are added to the solution.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete ligand exchange and formation of the desired complex.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr primarily undergoes the following types of reactions:
Olefin Metathesis: This compound is a highly effective catalyst for olefin metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization.
Substitution Reactions: It can participate in ligand substitution reactions, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include alkenes, alkynes, and various organic substrates.
Conditions: Reactions are typically conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used.
Major Products
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, in olefin metathesis, the products are often cyclic alkenes or polymers, while in substitution reactions, the products are new ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through olefin metathesis.
Biology: Researchers use this compound to study the mechanisms of metathesis reactions and to develop new synthetic pathways for biologically active molecules.
Medicine: The compound’s catalytic properties are explored in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, fine chemicals, and specialty materials due to its efficiency and selectivity in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(benzylidene)ruthenium(II): Another ruthenium-based catalyst with similar applications in olefin metathesis.
Dichloro(1,3-dimesitylimidazolidin-2-ylidene)(benzylidene)ruthenium(II): Known for its high stability and efficiency in metathesis reactions.
Uniqueness
Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr is unique due to its specific ligand structure, which provides enhanced stability and selectivity in catalytic reactions. The presence of the 1,3-di-i-propylphenylimidazolidin-2-ylidene ligand contributes to its robustness and effectiveness in various metathesis processes.
Eigenschaften
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[[2-[(2-ethoxy-2-oxoethylidene)amino]phenyl]methylidene]ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C11H11NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-14-11(13)8-12-10-7-5-4-6-9(10)2;;;/h9-14,18-21H,15-16H2,1-8H3;2,4-8H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGFNGZGRUSZKX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC1=CC=CC=C1C=[Ru](Cl)Cl.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49Cl2N3O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
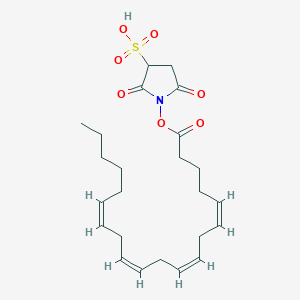
![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

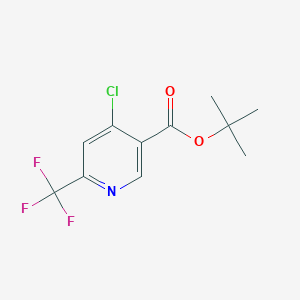
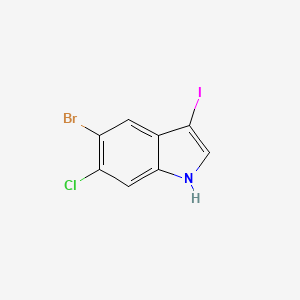
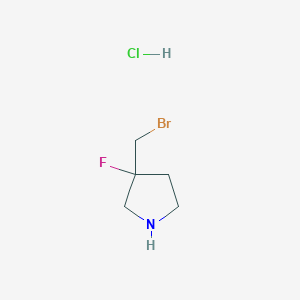
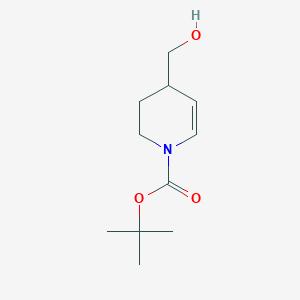
![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289976.png)

